1,2-Bis(2-Nitrophenoxy)ethane

Overview

Description

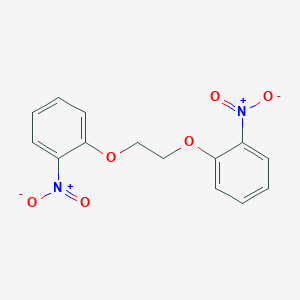

1,2-Bis(2-Nitrophenoxy)ethane is an organic compound with the molecular formula C14H12N2O6. It is characterized by the presence of two nitrophenoxy groups attached to an ethane backbone. This compound is known for its strong oxidizing properties and is typically found as a white crystalline solid .

Preparation Methods

The synthesis of 1,2-Bis(2-Nitrophenoxy)ethane generally involves a nitration reaction. The process begins with the reaction of 2-nitrophenol with an oxidizing agent such as nitric acid to form the nitrate salt of 2-nitrophenol. This intermediate is then reacted with a halogenated ethane compound under basic conditions to replace the halogen atom with a phenoxy group, yielding the final product[2][2] .

Industrial production methods for this compound are similar but often optimized for larger scale synthesis. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize yield and purity[2][2].

Chemical Reactions Analysis

1,2-Bis(2-Nitrophenoxy)ethane undergoes various chemical reactions, including:

Oxidation: Due to its strong oxidizing nature, it can participate in oxidation reactions, often facilitated by catalysts or under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a metal catalyst.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Bis(2-Nitrophenoxy)ethane has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-Nitrophenoxy)ethane involves its strong oxidizing properties. It can interact with various molecular targets, leading to oxidative stress in biological systems. This oxidative stress can result in the modification of proteins, lipids, and nucleic acids, which can have various biological effects .

Comparison with Similar Compounds

1,2-Bis(2-Nitrophenoxy)ethane can be compared with other similar compounds such as:

- 1,2-Bis(4-Nitrophenoxy)ethane

- 1,2-Bis(3-Nitrophenoxy)ethane

- 1,5-Bis(2-Nitrophenoxy)pentane

- 1,4-Bis(2-Nitrophenoxy)butane

These compounds share similar structural features but differ in the position of the nitro groups or the length of the ethane backbone. The unique positioning of the nitro groups in this compound contributes to its distinct chemical properties and reactivity .

Biological Activity

1,2-Bis(2-Nitrophenoxy)ethane (C14H12N2O6), commonly referred to as BNPE, is an organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of BNPE, synthesizing findings from various studies to present a comprehensive overview.

This compound is synthesized through a nitration reaction involving 2-nitrophenol and a halogenated ethane under basic conditions. The resulting compound features two nitrophenoxy groups attached to an ethane backbone, contributing to its strong oxidizing properties and biological activity.

Antimicrobial Properties

Research indicates that BNPE exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that BNPE has a minimum inhibitory concentration (MIC) that effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Listeria monocytogenes | 64 |

| Candida albicans | 128 |

These results suggest that BNPE may serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

BNPE has also been investigated for its anticancer properties. Studies have demonstrated that BNPE induces cytotoxic effects on cancer cell lines through mechanisms involving oxidative stress. The compound’s ability to generate reactive oxygen species (ROS) leads to cellular damage and apoptosis in cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects of BNPE on human breast cancer cells (MCF-7), it was found that treatment with BNPE resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 50 μM, indicating significant cytotoxicity at relatively low concentrations.

The mechanism by which BNPE exerts its biological effects is primarily attributed to its strong oxidizing properties. Upon entering biological systems, BNPE can interact with cellular components, leading to:

- Oxidative Stress : The generation of ROS can damage lipids, proteins, and DNA.

- Cell Membrane Disruption : The compound's interaction with cell membranes increases permeability, facilitating the influx of harmful substances into bacterial cells.

- Induction of Apoptosis : In cancer cells, oxidative stress can trigger apoptotic pathways, leading to programmed cell death .

Comparison with Similar Compounds

When compared to structurally similar compounds such as 1,2-Bis(4-Nitrophenoxy)ethane and 1,5-Bis(2-Nitrophenoxy)pentane, BNPE shows unique biological activity profiles due to its specific structural arrangement. This uniqueness contributes to its distinct chemical reactivity and biological effects.

Properties

IUPAC Name |

1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHTVRKGDUCXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963836 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51661-19-9, 4742-89-6 | |

| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51661-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol bis(2-nitrophenyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051661199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(o-nitrophenoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary products of the reductive cyclization of 1,2-Bis(2-Nitrophenoxy)ethane?

A1: The reductive cyclization of this compound can lead to the formation of both 10-membered azoxycrown ether stereoisomers and a 20-membered azoazoxycrown. The specific products formed depend on the reaction conditions and reducing agents used. []

Q2: How effective is catalytic hydrogenation in synthesizing 1,2-Bis(o-aminophenoxy)ethane from 1,2-Bis(o-nitrophenoxy)ethane?

A2: Catalytic hydrogenation, using a Pd/C catalyst, proves to be a highly effective method for synthesizing 1,2-Bis(o-aminophenoxy)ethane from 1,2-Bis(o-nitrophenoxy)ethane. Under optimized conditions, this method can achieve a product purity of 99.6% with a yield of up to 90%. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.